Benzyloxyresorufin
Overview
Description
Benzyloxyresorufin is a compound with the molecular formula C19H13NO3 . It is also known by other names such as Resorufin benzyl ether and 7-Benzyloxyresorufin . It is often used as a substrate for cytochrome P450-linked enzymes .
Molecular Structure Analysis
The molecular structure of Benzyloxyresorufin is characterized by its molecular weight of 303.3 g/mol . The InChI string representation of its structure isInChI=1S/C19H13NO3/c21-14-6-8-16-18 (10-14)23-19-11-15 (7-9-17 (19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2
. The Canonical SMILES representation is C1=CC=C (C=C1)COC2=CC3=C (C=C2)N=C4C=CC (=O)C=C4O3
. Physical And Chemical Properties Analysis
Benzyloxyresorufin has a molecular weight of 303.3 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 47.9 Ų .Scientific Research Applications
1. Environmental Contamination Indicator
Benzyloxyresorufin has been used to monitor environmental contamination. It's a substrate for cytochrome P450 enzymes, which are highly induced by various environmental contaminants like organochlorine pesticides, polycyclic aromatic hydrocarbons, and polyhalogenated biphenyls. This induction can serve as a valuable diagnostic indicator of pollution presence (Lubet, Guengerich, & Nims, 1990).
2. Cytochrome P450 Activity Study
Benzyloxyresorufin has been utilized to study the specificities of alkoxyresorufin O-dealkylation, a measure of cytochrome P450 activity in liver microsomes. This research aids in understanding how various P450 forms are involved in metabolizing substances, which is crucial for drug metabolism and potential drug interactions (Burke et al., 1994).
3. Analyzing Cytochrome P450 Inhibition
Studies have examined the inhibitory effects of nitric oxide on cytochrome P450-mediated benzyloxyresorufin and ethoxyresorufin O-dealkylase activity. Understanding this inhibition is vital for comprehending the regulatory mechanisms of P450 activity in vivo (Wink et al., 1993).
4. Exploring Effects of Phytochemicals on Enzyme Activity
Benzyloxyresorufin has been key in exploring how phytochemicals affect alkoxyresorufin O-dealkylase activity, a measure of cytochrome P450 activity. This research helps understand how various natural compounds can influence the enzymatic activity of P450 isoforms, impacting drug metabolism (Teel & Huynh, 1998).
5. Assessing Drug Impact on Cytochrome P450
Research involving benzyloxyresorufin has been used to assess the effects of drugs like Telazol on rat hepatic cytochrome P450. This information is crucial for understanding the drug's impact on the liver's ability to metabolize various substances (Wong & Bandiera, 1996).
Safety And Hazards
Benzyloxyresorufin is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
7-phenylmethoxyphenoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-14-6-8-16-18(10-14)23-19-11-15(7-9-17(19)20-16)22-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZRYTITWLGTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236553 | |
Record name | Benzyloxyresorufin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxyresorufin | |
CAS RN |
87687-02-3 | |
Record name | Benzyloxyresorufin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087687023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyloxyresorufin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Benzyloxyresorufin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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